molecular formula C11H22ClNO2 B6190828 ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride CAS No. 2244461-97-8

ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride

Cat. No.: B6190828
CAS No.: 2244461-97-8
M. Wt: 235.8
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Description

Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the alkylation of piperidine with isopropyl bromide, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

  • Methyl 3-(propan-2-yl)piperidine-3-carboxylate
  • Ethyl 3-(methyl)piperidine-3-carboxylate
  • Ethyl 3-(propan-2-yl)piperidine-4-carboxylate

These compounds share similar structural features but differ in their functional groups or substitution patterns, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ester and isopropyl groups, which confer distinct properties and applications.

Properties

CAS No.

2244461-97-8

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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